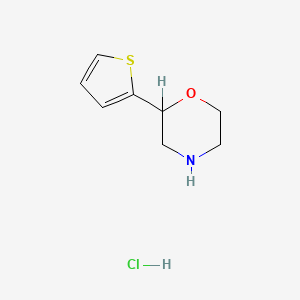
3,5,6-trichloro-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,6-Trichloro-1H-indazole (3,5,6-TCI) is a synthetic heterocyclic compound with a variety of applications in scientific research. It is a member of the indazole family, a group of organic compounds consisting of a six-membered aromatic ring fused to a five-membered nitrogen-containing ring. 3,5,6-TCI has been studied for its potential uses in medicine, agriculture, and biotechnology, as well as its potential to act as a neurotoxin. In
科学的研究の応用
3,5,6-trichloro-1H-indazole has been studied for its potential uses in medicine, agriculture, and biotechnology. In the medical field, 3,5,6-trichloro-1H-indazole has been studied for its potential to act as an antifungal agent. Additionally, it has been studied for its potential to act as a neurotoxin and to inhibit the growth of certain types of cancer cells. In the agricultural field, 3,5,6-trichloro-1H-indazole has been studied for its potential to control insect pests. In biotechnology, 3,5,6-trichloro-1H-indazole has been studied for its potential to act as an enzyme inhibitor, as well as its potential to act as a substrate for certain enzymes.
作用機序
The exact mechanism of action of 3,5,6-trichloro-1H-indazole is still not fully understood. However, it is believed that 3,5,6-trichloro-1H-indazole binds to certain proteins in the cell, which in turn inhibits their activity. Additionally, 3,5,6-trichloro-1H-indazole has been shown to interact with certain enzymes, which can in turn inhibit their activity. Additionally, 3,5,6-trichloro-1H-indazole has been shown to bind to certain receptors in the cell, which can in turn inhibit their activity.
Biochemical and Physiological Effects
3,5,6-trichloro-1H-indazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, as well as to act as an antifungal agent. Additionally, 3,5,6-trichloro-1H-indazole has been shown to inhibit the activity of certain enzymes, as well as to act as a neurotoxin. Additionally, 3,5,6-trichloro-1H-indazole has been shown to interact with certain receptors in the cell, which can in turn inhibit their activity.
実験室実験の利点と制限
The use of 3,5,6-trichloro-1H-indazole in laboratory experiments has several advantages and limitations. One of the main advantages of using 3,5,6-trichloro-1H-indazole in laboratory experiments is its ability to act as an enzyme inhibitor. Additionally, 3,5,6-trichloro-1H-indazole can act as a substrate for certain enzymes, which can be beneficial for certain types of experiments. However, one of the main limitations of using 3,5,6-trichloro-1H-indazole in laboratory experiments is its potential to act as a neurotoxin. Additionally, 3,5,6-trichloro-1H-indazole has been shown to interact with certain receptors in the cell, which can have adverse effects on the results of certain experiments.
将来の方向性
There are several potential future directions for the use of 3,5,6-trichloro-1H-indazole in scientific research. One potential direction is the development of new and improved methods for the synthesis of 3,5,6-trichloro-1H-indazole. Additionally, further research could be done to explore the potential of 3,5,6-trichloro-1H-indazole to act as an enzyme inhibitor or substrate for certain enzymes. Additionally, further research could be done to explore the potential of 3,5,6-trichloro-1H-indazole to interact with certain receptors in the cell, as well as its potential to act as a neurotoxin. Finally, further research could be done to explore the potential of 3,5,6-trichloro-1H-indazole to control insect pests in agriculture.
合成法
3,5,6-trichloro-1H-indazole can be synthesized through several methods. One of the most common methods involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with thiourea in the presence of a base catalyst to yield the desired product. This method has been used to synthesize 3,5,6-trichloro-1H-indazole in a variety of solvents, including water, dimethylformamide, and acetonitrile. Additionally, 3,5,6-trichloro-1H-indazole can be synthesized from 3,5-dichloro-2-hydroxybenzaldehyde and thiourea in the presence of a base catalyst and a Lewis acid, such as zinc chloride or zinc bromide.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,5,6-trichloro-1H-indazole involves the reaction of 3,5-dichloroaniline with 2-chloroacetyl chloride to form 3,5-dichloro-N-(2-chloroacetyl)aniline, which is then cyclized with hydrazine hydrate to yield 3,5,6-trichloro-1H-indazole.", "Starting Materials": [ "3,5-dichloroaniline", "2-chloroacetyl chloride", "hydrazine hydrate" ], "Reaction": [ "Step 1: 3,5-dichloroaniline is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 3,5-dichloro-N-(2-chloroacetyl)aniline.", "Step 2: The resulting intermediate is then cyclized with hydrazine hydrate in the presence of a catalyst such as acetic acid to yield 3,5,6-trichloro-1H-indazole.", "Overall reaction: 3,5-dichloroaniline + 2-chloroacetyl chloride + hydrazine hydrate → 3,5,6-trichloro-1H-indazole + HCl + 2 H2O + 2 HN3" ] } | |
CAS番号 |
1260891-49-3 |
製品名 |
3,5,6-trichloro-1H-indazole |
分子式 |
C7H3Cl3N2 |
分子量 |
221.5 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



